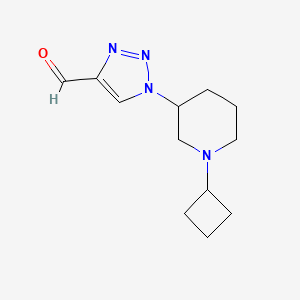

1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(1-Cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a cyclobutylpiperidinyl group and at the 4-position with a carbaldehyde functional group. The carbaldehyde group enables further derivatization, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(1-cyclobutylpiperidin-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-9-10-7-16(14-13-10)12-5-2-6-15(8-12)11-3-1-4-11/h7,9,11-12H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBCUSCLSJLEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC(C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antimalarial effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.

Synthesis

The synthesis of 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction.

- Substitution with Piperidine Derivatives : The cyclobutylpiperidine moiety is introduced to the triazole ring.

- Formylation : The final step involves converting the triazole to its corresponding carbaldehyde.

These steps can be optimized for yield and purity using various reagents and conditions.

Antimicrobial Properties

Research indicates that 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 - 25 | 50 - 200 |

| S. aureus | 15 - 25 | 50 - 200 |

In a study evaluating its efficacy against common bacterial strains, the compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

Antimalarial Activity

The compound has also shown promise in antimalarial research. Preliminary studies suggest:

- In vitro Activity : Against Plasmodium falciparum, with IC50 values ranging from 1 µM to 5 µM.

In controlled studies, this compound was tested alongside standard antimalarial drugs, showing comparable efficacy and a favorable safety profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding to Receptors : It influences neurological processes by binding to neurotransmitter receptors.

- Modulation of Enzymatic Activity : It potentially affects various signaling pathways by modulating enzyme functions.

Comparative Analysis

To better understand the biological activity of 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This Compound | Cyclobutyl group, Hydroxymethyl group | Antimicrobial, Antimalarial |

| Piperidine | Basic six-membered ring | Limited biological activity |

| Piperine | Alkaloid from black pepper | Antioxidant, Anti-inflammatory |

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against E. coli and S. aureus, demonstrating significant inhibition zones and MIC values that indicate effective concentrations.

Case Study: Antimalarial Testing

In a controlled study comparing this compound with standard antimalarials, it exhibited similar IC50 values and a favorable safety profile.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₈N₄O

- Molecular Weight : 234.30 g/mol

The triazole ring in the structure is significant for its biological activity, particularly in drug development.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exhibiting antifungal activity.

Anticancer Potential

Triazole compounds have also been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Neurological Disorders

Recent patents highlight the potential of triazole derivatives, including 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, in treating demyelinating diseases such as multiple sclerosis. The compound may act as a modulator of inflammatory responses and neuroprotection mechanisms .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This adaptability makes it a candidate for further development into pharmaceutical agents.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The cyclobutylpiperidinyl group introduces steric bulk and conformational constraints compared to smaller substituents like phenyl or pyridinyl. This may enhance selectivity in receptor binding but reduce solubility .

- Synthetic Accessibility: Phenyl and fluorophenyl derivatives are synthesized via straightforward condensation of amines with triazole carbaldehydes (e.g., 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde reacts with 1,3-diaminopropane in methanol) . The target compound likely requires specialized cyclobutylpiperidine precursors, which are less commonly reported.

- Biological Activity : Acetylpiperidinyl analogs are explored for cholinesterase inhibition, while pyridinyl derivatives are used in protein modification . The cyclobutyl group’s strained ring system may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration .

Physicochemical Properties

- Solubility: Fluorophenyl and pyridinyl derivatives exhibit moderate solubility in polar solvents (e.g., ethanol, methanol) due to their aromatic rings and polar functional groups . The cyclobutylpiperidinyl group may reduce solubility compared to these analogs.

- Thermal Stability : Triazole carbaldehydes with aromatic substituents (e.g., phenyl) show stability up to 150°C, as evidenced by their use in high-temperature Fe(II) complex synthesis . The cyclobutylpiperidinyl group’s stability under similar conditions remains unstudied.

Preparation Methods

General Synthetic Strategy

The preparation of 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde follows a modular approach leveraging the CuAAC "click" reaction between an azide and an alkyne precursor:

Step 1: Preparation of Azide Precursor

The azide component is derived from the corresponding amine or halide precursor. In this case, the azide would be synthesized from a 1-cyclobutylpiperidin-3-yl derivative, typically via substitution reactions converting a halide or a suitable leaving group to an azide.Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide is reacted with 3,3-diethoxyprop-1-yne under copper catalysis. This reaction forms the 1,2,3-triazole ring with an aldehyde-protected acetal group at the 4-position.Step 3: Acetal Deprotection

The diethoxy acetal group is hydrolyzed under acidic conditions to yield the free aldehyde functionality at the 4-position of the triazole ring.

This sequence allows for a one-pot or stepwise synthesis of the target compound with high efficiency and regioselectivity.

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description and Outcome |

|---|---|---|

| 1 | Synthesis of 1-(1-cyclobutylpiperidin-3-yl) azide | Starting from 1-cyclobutylpiperidin-3-yl halide or tosylate, substitution with sodium azide in DMF at moderate temperature yields the corresponding azide. |

| 2 | CuAAC reaction: Azide + 3,3-diethoxyprop-1-yne, Cu(I) catalyst, base, solvent (e.g., t-BuOH/H2O), room temperature to 50°C | Formation of 1-(1-cyclobutylpiperidin-3-yl)-1,2,3-triazole-4-(diethoxy) derivative via regioselective cycloaddition. |

| 3 | Acidic hydrolysis (e.g., dilute HCl in aqueous solvent) at room temperature | Conversion of acetal to aldehyde, yielding 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. |

Research Findings Supporting the Preparation

The CuAAC reaction is well-established for the synthesis of 1,2,3-triazole derivatives, providing excellent regioselectivity and yields. The use of 3,3-diethoxyprop-1-yne introduces a masked aldehyde group, which can be unmasked post-cycloaddition to afford the desired carbaldehyde.

Studies on related TA4C derivatives demonstrate that various azide precursors, including those bearing bulky or functionalized substituents such as cyclobutylpiperidinyl groups, can be efficiently converted to the corresponding triazole aldehydes in one step.

The aldehyde functionality at the 4-position is crucial for subsequent bioconjugation reactions, particularly for N-terminal protein modification where the aldehyde forms a 4-imidazolidinone ring with the protein N-terminal amine and adjacent backbone amide nitrogen.

The preparation method is advantageous due to its mild conditions, high specificity, and modularity, allowing for the incorporation of diverse functional groups on the triazole ring.

Comparative Data on Preparation Efficiency of TA4C Derivatives

Q & A

Q. What are the optimal synthetic routes for 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction yields be improved?

The compound’s synthesis typically involves click chemistry (azide-alkyne cycloaddition) for triazole ring formation, followed by functionalization of the piperidine and cyclobutyl groups. Copper(I) catalysts (e.g., CuI) are critical for regioselectivity and yield optimization . Solvent selection (e.g., THF/water mixtures) and temperature control (50–80°C) enhance reaction efficiency. Post-synthetic purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity. For cyclobutylpiperidine coupling, nucleophilic substitutions under basic conditions (K₂CO₃) are recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on diagnostic peaks for the triazole (δ 8.8–9.2 ppm for triazole protons) and aldehyde (δ 9.8–10.2 ppm). The cyclobutyl group’s protons appear as complex multiplet signals (δ 1.5–3.0 ppm) due to ring strain .

- Mass Spectrometry (EI/HRMS) : Confirm molecular ion peaks (e.g., m/z 236 [M]+) and fragmentation patterns to validate structural integrity .

- IR Spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) are critical markers .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays relevant to triazole and piperidine pharmacophores:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Screen against kinases or proteases due to the triazole’s metal-binding capacity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathway predictions for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model transition states and intermediates, identifying energetically favorable pathways. For example, conflicting data on cyclobutyl-piperidine coupling regioselectivity can be resolved by comparing activation energies of competing routes. Machine learning (ML) models trained on reaction databases further narrow optimal conditions (e.g., solvent, catalyst loading) .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products.

- Structural Analog Comparison : Benchmark activity against triazole-piperidine hybrids (e.g., 3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile) to isolate structural contributors .

Q. How can researchers optimize scalability for multi-step syntheses of this compound?

- Process Intensification : Use flow chemistry for click reactions to improve heat/mass transfer and reduce side products.

- Catalyst Recycling : Immobilize copper catalysts on silica supports to minimize metal contamination .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry) with minimal experimental runs .

Methodological Recommendations

| Parameter | Optimal Conditions | Evidence Source |

|---|---|---|

| Click Reaction Catalyst | CuI (0.2 equiv), sodium ascorbate (1.0 equiv) | |

| Purification Gradient | Cyclohexane → Ethyl acetate (0–100% in 20 CV) | |

| Cyclobutyl Coupling | K₂CO₃, DMF, 80°C, 12 hours |

Key Challenges and Solutions

- Steric Hindrance : The cyclobutyl group may hinder piperidine functionalization. Use bulky base catalysts (e.g., DBU) to improve accessibility .

- Aldehyde Stability : The carbaldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) and add stabilizers (e.g., BHT) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.